2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-24-19(26)8-6-16(23-24)12-3-2-4-14(9-12)22-18(25)11-27-17-7-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELKSNTVNNBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s core structure shares similarities with several acetamide derivatives documented in the literature. Key structural variations among analogs include:
- Substituents on the acetamide nitrogen : The target compound features a 3-(1-methyl-6-oxo-dihydropyridazin-3-yl)phenyl group, distinct from other analogs.
- Aromatic/heterocyclic components: The 2,4-dichlorophenoxy group is common in herbicides, while the dihydropyridazinone ring differentiates it from simpler auxin-like molecules.
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Comparison
Physicochemical Properties
- Solubility and Stability: The dihydropyridazinone ring may enhance water solubility compared to purely aromatic analogs like compound 533. However, steric bulk from the phenyl-dihydropyridazinone group could reduce membrane permeability .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the phenyl ring, akin to the pyrimidinylthio analog in (80% yield, mp 230°C) .
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways and reaction conditions for synthesizing 2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:
- Substitution reactions : Use of chlorinated phenols and activated pyridazinone intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorophenoxy group .
- Condensation : Coupling of intermediates like chloroanilines with acetamide derivatives using condensing agents (e.g., DCC or EDCI) .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment and detection of byproducts (e.g., column: C18, mobile phase: acetonitrile/water) .
Q. What are the hypothesized biological targets based on structural analogs?
- Methodological Answer : Pyridazinone derivatives often target enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory activity or bacterial dihydrofolate reductase (DHFR) for antimicrobial effects. Computational docking (e.g., AutoDock Vina) can predict binding affinities to these targets .
Advanced Research Questions
Q. How can computational reaction design tools optimize the synthesis pathway and reduce experimental trial-and-error?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and side reactions, enabling pre-screening of conditions (e.g., solvent effects) .
- Machine Learning : Training models on existing pyridazinone synthesis data to predict optimal reagent combinations .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Bioassays : Standardize assays (e.g., MIC for antimicrobial activity, COX-2 inhibition ratios) using reference compounds .
- Purity Verification : Re-test compounds with confirmed HPLC purity >98% to exclude batch variability .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. chloro groups) to isolate structure-activity relationships (SAR) .
Q. What strategies improve metabolic stability and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Microsomal Assays : Test hepatic stability using rat liver microsomes and identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Lipophilicity Adjustment : Modify logP values via substituent changes (e.g., replacing chlorophenyl with fluorophenyl) to balance membrane permeability .
Q. How can substituent variations on the phenyl and pyridazinone rings modulate bioactivity?
- Methodological Answer :
- SAR Studies : Systematically replace substituents (e.g., 2,4-dichloro vs. 3,4-dimethyl) and assay against target proteins.
- Electron-Withdrawing Groups : Chloro or nitro groups enhance electrophilic interactions with enzyme active sites .
- Steric Effects : Bulkier groups (e.g., methoxy) may reduce binding affinity but improve selectivity .
Methodological Considerations for Experimental Design
Q. What statistical approaches are recommended for optimizing reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading) with minimal runs .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to identify optimal zones .
Q. How to validate the compound’s mechanism of action in cellular assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
